3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Overview
Description
“3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one” is a chemical compound with the CAS Number: 272107-22-9 . It has a molecular weight of 387.5 . This compound is used in the synthetic preparation of lonafarnib, a potential anticancer agent .
Molecular Structure Analysis
The molecular formula of this compound is C14H10Br2ClN . The InChI Code is 1S/C14H10Br2ClN/c15-10-3-9-2-1-8-4-11(17)5-13(16)12(8)6-14(9)18-7-10/h3-5,7H,1-2,6H2 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 527.7±50.0 °C and a predicted density of 1.842±0.06 g/cm3 . It’s stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Intermediate for Antitumor Agents
3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is notable for its use as an intermediate in the synthesis of antitumor agents. An efficient one-pot process has been developed for its preparation, which is integral to producing the antitumor agent SCH 66336 (Fu et al., 2003).
Crystal Structure Analysis
The compound has been subject to crystal structure analysis, providing insights into its molecular configuration. This is significant for understanding how it interacts in various chemical processes (Kaur et al., 2013).
Role in Dual Antagonists Development
It has been used in the development of dual antagonists of platelet activating factor and histamine, offering potential therapeutic benefits in allergy treatment and other related conditions (Wong et al., 1993).
Antitumor Agents and Farnesyl Protein Transferase Inhibitors
The compound's derivatives have been studied for their antitumor activities and as farnesyl protein transferase inhibitors. These studies contribute to the development of new antitumor agents (Gatne et al., 2010).
Synthetic Approaches in Medicinal Chemistry
Its synthesis and the structural determination are crucial for advancements in medicinal chemistry, particularly in the synthesis of various derivatives with potential pharmacological applications (Moustafa & Girgis, 2007).
Novel Methodologies for Synthesis
New methodologies for the synthesis of derivatives of this compound have been developed, highlighting its role in advancing synthetic chemistry techniques. These methodologies are significant for large-scale production and novel drug development (Behbehani et al., 2020).
Safety and Hazards
properties
IUPAC Name |
6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2ClNO/c15-9-3-8-2-1-7-4-10(17)5-11(16)12(7)14(19)13(8)18-6-9/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNJEKFAQIXTBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C3=C1C=C(C=C3Br)Cl)N=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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